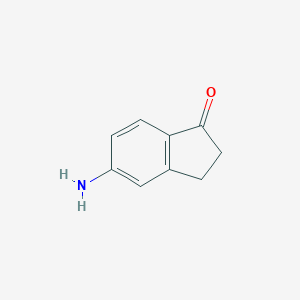

5-Aminoindan-1-one

Overview

Description

5-Aminoindan-1-one is an organic compound with the chemical formula C9H9NO It is a white crystalline solid known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: A common preparation method for 5-Aminoindan-1-one involves the reaction of 1-indanone with ammonia. The process typically includes heating 1-indanone with excess ammonia in a suitable reaction solvent. After the reaction, the product is purified by crystallization upon cooling .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoindan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding oxidized products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuropharmacological Applications

5-Aminoindan-1-one and its derivatives have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases. One notable study compared the neuroprotective effects of rasagiline, selegiline, and 1-R-aminoindan (a metabolite of rasagiline). The findings indicated that 1-R-aminoindan significantly reduced dexamethasone-induced brain cell death, demonstrating its potential as a neuroprotective agent against apoptosis in neuronal cells .

Case Study: Neuroprotection Against Apoptosis

- Objective : To evaluate the neuroprotective properties of 1-R-aminoindan.

- Method : Human neuroblastoma SKN-SH cells were treated with varying concentrations of 1-R-aminoindan.

- Results : Significant reduction in apoptosis-associated proteins and increased levels of anti-apoptotic proteins were observed, suggesting a protective mechanism against oxidative stress and cell death .

Synthetic Chemistry Applications

This compound serves as a precursor for synthesizing various iodoindene derivatives, which are valuable in organic synthesis. A recent study reported an efficient method for synthesizing 5-, 6-, and 7-iodoindenes from this compound with yields exceeding 70% . This process involves diazotization followed by iodination and reduction, providing a straightforward route to these compounds.

Data Table: Synthesis of Iodoindenes from this compound

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 6-Iodoindene | Diazotization-Iodination-Reduction | 71 |

| 7-Iodoindene | Diazotization-Iodination-Reduction | 51 |

| 4-Iodoindene | Diazotization-Iodination-Reduction | 40 |

Potential Therapeutic Applications

The therapeutic potential of compounds derived from this compound extends to treating various neurological disorders. Patent literature indicates that aminoindan derivatives may be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and other forms of dementia . The mechanism involves modulation of monoamine oxidase activity, which is crucial for neurotransmitter metabolism.

Case Study: Treatment of Neurodegenerative Disorders

- Objective : To assess the efficacy of aminoindan derivatives in animal models of Alzheimer's disease.

- Method : Mice were subjected to closed head injury followed by treatment with various doses of aminoindan derivatives.

- Results : Significant improvement in cognitive function was observed in treated groups compared to controls, indicating potential for memory enhancement and neuroprotection .

Mechanism of Action

The mechanism by which 5-Aminoindan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity, which allow it to participate in a wide range of chemical reactions and applications. Its versatility in synthesis and potential for creating biologically active compounds make it a valuable compound in both research and industry.

Biological Activity

5-Aminoindan-1-one (CAS Number: 168560-79-0) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its indanone structure with an amino group at the 5-position. Its molecular formula is with a molar mass of approximately 145.18 g/mol. The compound exhibits properties that may influence various biological pathways, particularly in neuropharmacology.

1. Metabotropic Glutamate Receptors (mGluRs)

One of the most significant biological activities of this compound is its role as an antagonist of metabotropic glutamate receptors, specifically group I mGluRs. These receptors are involved in numerous neurological processes, including synaptic plasticity and excitotoxicity.

- Selectivity : Research indicates that this compound selectively inhibits mGluR1a without affecting mGluR2 or mGluR4 receptors, making it a valuable tool for studying glutamatergic signaling pathways in the central nervous system (CNS) .

- In Vivo Effects : In animal models, systemic administration of this compound has demonstrated central activity, suggesting its potential for modulating CNS disorders related to glutamate dysregulation .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection through its modulation of glutamate receptor activity.

- Mechanism : By blocking excessive activation of mGluRs, this compound may help prevent neuronal damage associated with conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Case Studies : In experimental models of excitotoxicity, administration of this compound resulted in reduced neuronal death and improved behavioral outcomes, indicating its protective role against neurotoxic insults .

Pharmacological Research Findings

Recent studies have explored the pharmacological profile of this compound, revealing important insights into its therapeutic potential:

Potential Applications

Given its biological activity, this compound may have potential applications in various therapeutic areas:

- Neurodegenerative Diseases : Its ability to modulate glutamate signaling suggests a role in treating conditions like Alzheimer's disease and Parkinson's disease.

- Mood Disorders : As glutamate is implicated in mood regulation, this compound could be explored for antidepressant effects.

Properties

IUPAC Name |

5-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODOSJNSRPXYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310305 | |

| Record name | 5-Aminoindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-54-0 | |

| Record name | 3470-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.